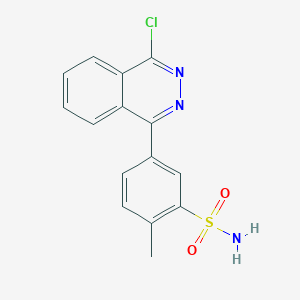
5-(4-chlorophotalazin-1-yl)-2-méthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide: is a chemical compound that belongs to the class of phthalazine derivatives. Phthalazine derivatives are known for their significant biological activities and pharmacological properties. This compound is characterized by the presence of a chlorophthalazine moiety attached to a methylbenzenesulfonamide group, which contributes to its unique chemical and biological properties.
Applications De Recherche Scientifique
5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phthalazine derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is cancer cells, specifically hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) cells . The compound interacts with these cells, affecting their proliferation and survival .
Mode of Action
The compound’s mode of action involves interaction with its targets, leading to changes in the expression levels of various proteins. For instance, it has been observed to increase the level of caspase-8, a protein involved in apoptosis, or programmed cell death . It also affects the levels of VEGF, NF-κB P65, and TNF-α, proteins involved in angiogenesis, inflammation, and immune response, respectively .
Biochemical Pathways
The affected pathways include those involved in cell proliferation, apoptosis, angiogenesis, inflammation, and immune response. The compound’s action on these pathways leads to downstream effects such as reduced cell proliferation, increased apoptosis, and modulation of immune response .
Result of Action
The result of the compound’s action is a decrease in the proliferation of cancer cells and an increase in their apoptosis. This is achieved through the modulation of various proteins and biochemical pathways. For instance, the compound has been observed to increase the level of caspase-8, leading to increased apoptosis . It also reduces the levels of VEGF, NF-κB P65, and TNF-α, leading to reduced angiogenesis and inflammation, and modulation of immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide typically involves the reaction of 4-chlorophthalazine with 2-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include phosphorus pentachloride and phosphorus oxychloride, which help in the chlorination process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures the efficient production of 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophthalazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 4-(7-Chlorophthalazin-1-yl)morpholine
- 2-[4-(4-chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione
- N-(4-Chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine (Vatalanib)
Comparison: 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is unique due to its specific structural features and the presence of the methylbenzenesulfonamide group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-6-7-10(8-13(9)22(17,20)21)14-11-4-2-3-5-12(11)15(16)19-18-14/h2-8H,1H3,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRAARVAHRFPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
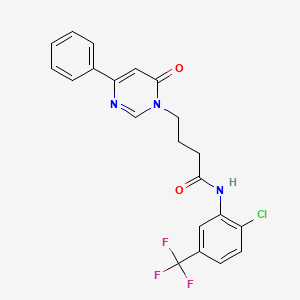
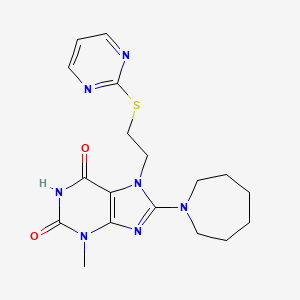
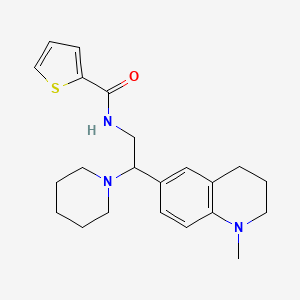
![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)
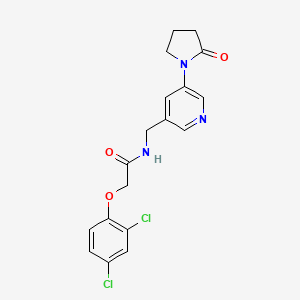

![2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B2487486.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)
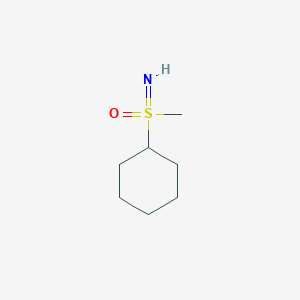
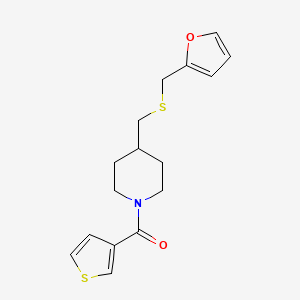
![4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2487491.png)

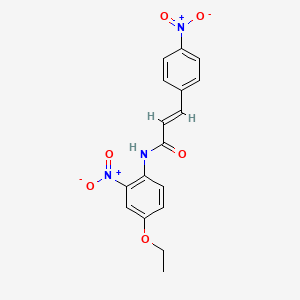
![3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2487496.png)
